4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their widespread availability in natural products and biologically relevant compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the coupling of 3-chlorobenzyl chloride with morpholine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction may produce reduced morpholine compounds .
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple morpholine derivative with a wide range of applications in chemistry and industry.
3-Chlorobenzyl chloride: A precursor used in the synthesis of various organic compounds.
Morpholine-4-carboxylic acid: Another morpholine derivative with potential biological activities.
Uniqueness
4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenylmethyl group and a morpholine-4-carbonyl group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21ClN2O3 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21ClN2O3/c17-14-3-1-2-13(10-14)11-18-4-9-22-15(12-18)16(20)19-5-7-21-8-6-19/h1-3,10,15H,4-9,11-12H2 |
InChI Key |
RSVJRFVTURBNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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